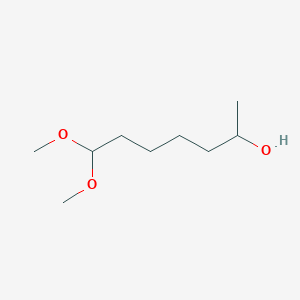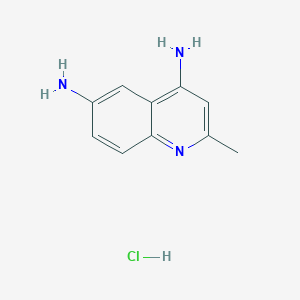
2-Methylquinoline-4,6-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinoline-4,6-diamine;hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly noted for its role in the synthesis of NSC 23766, a Rac GTPase inhibitor. This compound is characterized by its molecular formula C15H16N6·2HCl and a molecular weight of 280.33 + 2 (36.46).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methylquinoline-4,6-diamine;hydrochloride, often involves the Skraup synthesis. This method typically starts with aniline, glycerol, sulfuric acid, and an oxidizing agent. The reaction mechanism involves the initial dehydration of glycerol to give acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to yield dihydroquinoline, and finally oxidizes to quinoline .
Industrial Production Methods
Industrial production methods for quinoline derivatives may involve the use of high-boiling solvents and catalysts to facilitate the reaction. For example, cobalt oxide can be used as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions .
化学反応の分析
Types of Reactions
2-Methylquinoline-4,6-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This can be achieved using visible-light-mediated aerobic dehydrogenation reactions with titanium dioxide as a catalyst.
Reduction: Reduction reactions can be facilitated by using Hantzsch esters as stoichiometric reductants.
Substitution: Electrophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Titanium dioxide and oxygen as green oxidants.
Reduction: Hantzsch esters and visible light.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Deoxygenated N-heterocyclic compounds.
Substitution: Brominated quinoline derivatives.
科学的研究の応用
2-Methylquinoline-4,6-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of Rac GTPase inhibitors, which are important in cell signaling pathways.
Medicine: Involved in the development of drugs with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 2-Methylquinoline-4,6-diamine;hydrochloride involves its role as an intermediate in the synthesis of Rac GTPase inhibitors. These inhibitors target Rac activation by guanine nucleotide exchange factors (GEFs), thereby inhibiting the anchorage-independent growth and invasion phenotypes of cancer cells.
類似化合物との比較
Similar Compounds
Quinoline: A basic high-boiling solvent used in laboratories.
Isoquinoline: Similar to quinoline but with different reactivity and stability.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various biologically active compounds.
Uniqueness
2-Methylquinoline-4,6-diamine;hydrochloride is unique due to its specific role in the synthesis of Rac GTPase inhibitors, which have significant implications in cancer research and treatment.
特性
CAS番号 |
114364-90-8 |
|---|---|
分子式 |
C10H12ClN3 |
分子量 |
209.67 g/mol |
IUPAC名 |
2-methylquinoline-4,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;/h2-5H,11H2,1H3,(H2,12,13);1H |
InChIキー |
LZVKQHKQBDCUKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
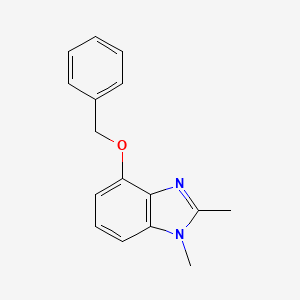
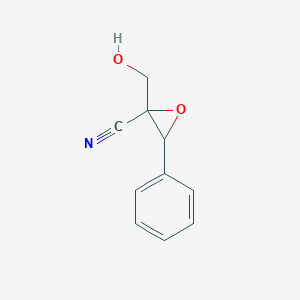
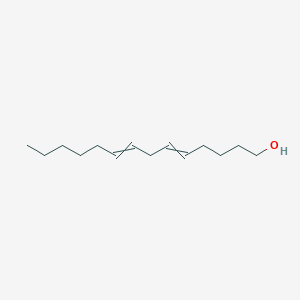
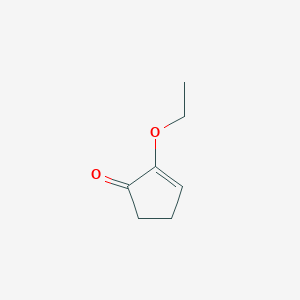
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
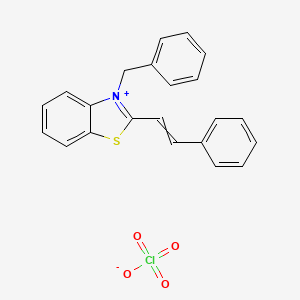
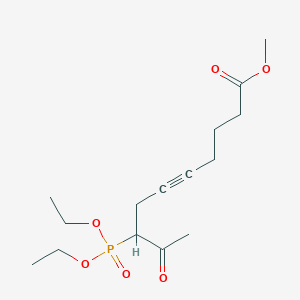
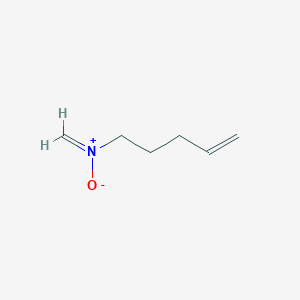

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
